![molecular formula C20H14ClN3O2S B6090313 N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6090313.png)

N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

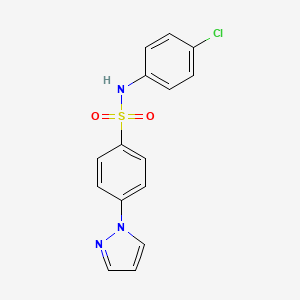

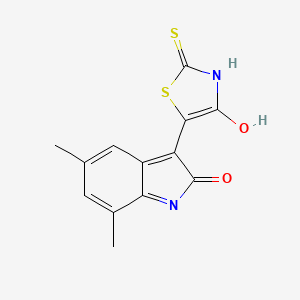

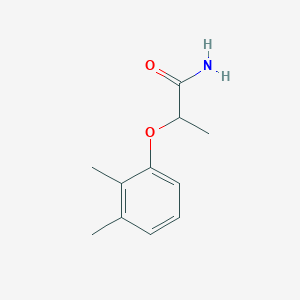

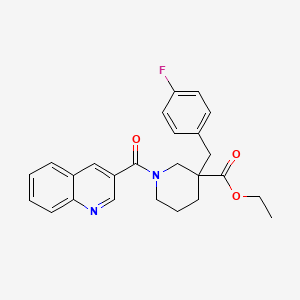

“N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a derivative of thiazolopyrimidine, a nitrogen and sulfur-containing heterocyclic aromatic molecule . The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur .

Synthesis Analysis

Thiazolopyrimidine and its derivatives can be synthesized using a variety of catalysts, solvent medium, and microwave irradiation with a goal of achieving a high yield and rapid separation of the product . The synthesis of thiazolopyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The structure of thiazolopyrimidine derivatives is determined by one- and two-dimensional NMR and IR spectroscopy . The thiazolopyrimidine ring system is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

The reaction mechanism involved in the synthesis of thiazolopyrimidines involves the nucleophilic attack of the sulfur atom on the electrophilic cationic center, leading to the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using IR spectroscopy and NMR . For example, the IR spectrum can provide information about the presence of functional groups, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Mécanisme D'action

Target of Action

Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Mode of Action

For instance, they possess an active methylene group (C2H2), which is highly reactive towards various electrophilic reagents . This allows them to form bonds with their targets and induce changes in their function.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives, including N-(2-chlorobenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, have been demonstrated to exhibit high antitumor, antibacterial, and anti-inflammatory activities . .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-16-9-5-4-8-14(16)10-22-18(25)15-11-23-20-24(19(15)26)17(12-27-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDWNPWQXDVYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=C(C(=O)N23)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{2-oxo-2-[(1-phenylethyl)amino]ethyl}benzamide](/img/structure/B6090231.png)

![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6090232.png)

![ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6090237.png)

![5-[(Z)-(5-bromoindol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B6090246.png)

![1,1-dimethyl-2-{[4-nitro-3-(trifluoromethyl)phenyl]amino}-2-oxoethyl acetate](/img/structure/B6090255.png)

![1-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6090271.png)

![2-(3-chlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B6090282.png)

![{2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}phosphonic acid - 1,4-dioxane (1:1)](/img/structure/B6090288.png)

![{1-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B6090314.png)